![molecular formula C18H19F3N6O2S B6542590 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1060226-12-1](/img/structure/B6542590.png)
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-. This compound features a triazolo[4,3-b]pyridazine core, which is a nitrogen-containing heterocycle, and a trifluoromethylbenzenesulfonyl group, making it a molecule of interest for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones or α-diketones[_{{{CITATION{{{2{Synthesis and Antibacterial Activity of Novel Triazolo [4,3-](https://www.mdpi.com/1420-3049/28/23/7876). The trifluoromethylbenzenesulfonyl group is then introduced through sulfonylation reactions using trifluoromethanesulfonic acid or its derivatives[{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethyl group on the triazolo[4,3-b]pyridazine core can be oxidized to form an ethyl ester or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Ethyl esters or carboxylic acids.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound has been investigated for its biological activity, including potential antibacterial and antitumor properties[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Medicine: It has been explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects such as cell cycle arrest or apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo[4,3-b]pyridazine core but may have different substituents or functional groups.
Trifluoromethylbenzenesulfonyl derivatives: These compounds contain the trifluoromethylbenzenesulfonyl group but differ in the core structure.
Uniqueness: 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is unique due to its combination of the triazolo[4,3-b]pyridazine core and the trifluoromethylbenzenesulfonyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F3N6O2S, with a molecular weight of 440.4 g/mol. The structure features a triazolo-pyridazine core linked to a piperazine ring and a trifluoromethylbenzenesulfonyl group, enhancing its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉F₃N₆O₂S |
Molecular Weight | 440.4 g/mol |
CAS Number | 1060226-12-1 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors that are often implicated in various diseases. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cell signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes, leading to altered metabolic pathways.
- Receptor Interaction: It could modulate receptor activity, affecting cellular responses such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of proliferation.
In a study evaluating the structure-activity relationship (SAR) of pyridazine derivatives, compounds demonstrated potent inhibitory effects on IKKβ and p38 MAP kinase pathways, which are crucial in cancer progression . The specific effects of this compound on these pathways remain to be thoroughly investigated.
Study 1: Inhibition of Kinases
A study focused on imidazo[1,2-b]pyridazine derivatives highlighted their effectiveness as IKKβ inhibitors with high selectivity for specific kinases . This finding underscores the potential for this compound to exhibit similar inhibitory effects on kinase activity.
Study 2: In Vivo Efficacy
In vivo studies involving triazole derivatives have shown significant efficacy against infections like toxoplasmosis without notable toxicity . While direct data on the compound's efficacy in animal models is lacking, the structural similarities suggest potential for therapeutic applications in infectious diseases.
Properties
IUPAC Name |
3-ethyl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-2-15-22-23-16-7-8-17(24-27(15)16)25-9-11-26(12-10-25)30(28,29)14-5-3-13(4-6-14)18(19,20)21/h3-8H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVUWCUOYLRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.